molecular formula C21H25N3O4 B5326439 (3S,5S)-1-[(4-hydroxy-3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3S,5S)-1-[(4-hydroxy-3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B5326439
M. Wt: 383.4 g/mol
InChI Key: YATKKZOVHKWUSD-ROUUACIJSA-N
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Description

(3S,5S)-1-[(4-hydroxy-3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxy-methylphenyl group, and a pyridinylmethylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-[(4-hydroxy-3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxy-methylphenyl group, and the attachment of the pyridinylmethylcarbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-[(4-hydroxy-3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

(3S,5S)-1-[(4-hydroxy-3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5S)-1-[(4-hydroxy-3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5S)-1-[(4-hydroxy-3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid is unique due to its specific structural features and potential applications. Its combination of functional groups and stereochemistry sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

(3S,5S)-1-[(4-hydroxy-3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-8-16(2-3-19(14)25)11-24-12-17(9-18(13-24)21(27)28)20(26)23-10-15-4-6-22-7-5-15/h2-8,17-18,25H,9-13H2,1H3,(H,23,26)(H,27,28)/t17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKKZOVHKWUSD-ROUUACIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CC(CC(C2)C(=O)O)C(=O)NCC3=CC=NC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CN2C[C@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CC=NC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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